molecular formula C14H14Cl2NNaO3 B1139191 sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate

sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate

Cat. No.: B1139191
M. Wt: 338.2 g/mol
InChI Key: ZFDOLOCYGVTGDQ-ZVWHLABXSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Classification

Sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate is systematically classified according to International Union of Pure and Applied Chemistry nomenclature standards as sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate. The compound is also known by its research designation VU0155041 sodium salt, which has become the standard identifier in scientific literature. This nomenclature reflects the compound's complex stereochemical arrangement, specifically indicating the (1R,2S) configuration of the cyclohexane ring system, which is crucial for its biological activity.

The structural classification of this compound places it within several important chemical categories. It belongs to the class of carboxylic acid derivatives, specifically cyclohexanecarboxylates, due to the presence of the cyclohexane ring substituted with a carboxylate group. The compound is further classified as an organic sodium salt, reflecting its ionic nature and enhanced aqueous solubility compared to its non-ionized parent compound. The presence of the dichlorophenyl carbamoyl moiety places it within the broader category of halogenated aromatic amides, contributing to its biological activity through specific receptor interactions.

From a stereochemical perspective, the compound exhibits defined chirality at two carbon centers within the cyclohexane ring, with the (1R,2S) configuration being critical for optimal receptor binding and biological activity. This stereochemical specificity has been demonstrated through comparative studies of different regioisomers, where the cis configuration (VU0155041) showed superior potency compared to the trans regioisomer (VU0155040). The molecular architecture includes a cyclohexane core structure, a carbamoyl linker group, and a 3,5-dichlorophenyl terminal group, creating a rigid yet flexible framework that enables specific interactions with the target receptor.

The compound's classification as a benzamide derivative is significant, as this structural motif is commonly found in various pharmaceutical compounds with central nervous system activity. The specific substitution pattern of chlorine atoms at the 3 and 5 positions of the phenyl ring has been optimized through structure-activity relationship studies to enhance receptor selectivity and potency. This structural classification provides important insights into the compound's mechanism of action and potential for further chemical modifications.

Historical Development and Discovery Context

The discovery of sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate emerged from systematic efforts to identify improved positive allosteric modulators of metabotropic glutamate receptor 4, building upon the limitations of earlier compounds such as PHCCC (N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide). The development process began with recognition that existing metabotropic glutamate receptor 4 modulators suffered from significant pharmacological limitations, including low potency, poor aqueous solubility, and lack of selectivity. These limitations prompted researchers to undertake high-throughput screening approaches to identify novel chemical scaffolds with improved properties.

The historical context of this discovery is rooted in the growing understanding of metabotropic glutamate receptor 4's role in basal ganglia neurotransmission and its potential as a therapeutic target for Parkinson's disease. Early studies had established that broad-spectrum group III metabotropic glutamate receptor agonists could provide neuroprotective effects, but the need for receptor-selective compounds became apparent to better understand specific receptor contributions and minimize off-target effects. This led to focused efforts on developing selective metabotropic glutamate receptor 4 modulators as research tools and potential therapeutic agents.

The discovery process involved extensive high-throughput screening campaigns that identified over 400 novel positive allosteric modulators of metabotropic glutamate receptor 4. From this large collection of active compounds, specific chemical scaffolds were prioritized based on potency, selectivity, and drug-like properties. The cyclohexanecarboxamide scaffold that forms the basis of VU0155041 emerged as particularly promising, leading to systematic structure-activity relationship studies to optimize its properties. These studies involved the synthesis and evaluation of both cis and trans regioisomers, ultimately revealing that the cis configuration (VU0155041) contained the majority of the biological activity.

A critical milestone in the compound's development was the resolution of its stereochemical requirements through preparative chiral liquid chromatography. This revealed that both the (1R,2S) and (1S,2R) enantiomers possessed equal potency and efficacy, simplifying the synthetic requirements for research applications. The historical development also included extensive pharmacological characterization, revealing the compound's unique properties as both a positive allosteric modulator and partial agonist, distinguishing it from previous compounds that lacked intrinsic agonist activity.

The timeline of discovery and development spanned several years of intensive research, with key publications appearing in 2008 that established the compound's pharmacological profile and in vivo efficacy. Subsequent years saw expanded applications of the compound in various research contexts, including studies of drug addiction, neuroprotection, and receptor heterodimerization. This historical progression reflects the compound's emergence as an essential research tool for investigating metabotropic glutamate receptor 4 function and therapeutic potential.

Chemical Formula and Molecular Weight Analysis

The molecular formula of sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate is C14H14Cl2NNaO3, representing a precisely defined chemical composition that underlies its biological activity. This molecular formula indicates the presence of 14 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 1 sodium atom, and 3 oxygen atoms, arranged in a specific three-dimensional configuration that enables selective interaction with metabotropic glutamate receptor 4. The molecular weight of this sodium salt form is 338.2 g/mol, which represents an increase from the parent acid form due to the replacement of a hydrogen atom with a sodium ion.

Molecular Property Value Source
Molecular Formula C14H14Cl2NNaO3
Molecular Weight 338.2 g/mol
Parent Compound Formula C14H15Cl2NO3
Parent Compound Weight 316.2 g/mol
Stereochemistry (1R,2S)
Charge State Ionic (Na+ salt)

The molecular weight analysis reveals important structural features that contribute to the compound's pharmacological properties. The relatively modest molecular weight of 338.2 g/mol places the compound within the optimal range for central nervous system penetration, following Lipinski's rule of five guidelines for drug-like properties. The presence of two chlorine atoms contributes significantly to the overall molecular weight and influences the compound's lipophilicity and receptor binding characteristics. These halogen substituents are strategically positioned at the 3 and 5 positions of the phenyl ring to optimize interactions with the target receptor while maintaining appropriate physicochemical properties.

The conversion from the parent carboxylic acid to the sodium salt represents an important modification that enhances the compound's aqueous solubility while maintaining biological activity. This transformation involves the replacement of the acidic hydrogen of the carboxyl group with a sodium cation, resulting in an ionic compound with improved handling characteristics for research applications. The molecular weight difference of 22.0 g/mol between the parent acid (316.2 g/mol) and sodium salt (338.2 g/mol) reflects this substitution and confirms the stoichiometric relationship between the two forms.

Computational analysis of the molecular structure reveals specific geometric parameters that are crucial for biological activity. The cyclohexane ring adopts a chair conformation that positions the carbamoyl and carboxylate substituents in optimal orientations for receptor binding. The stereochemical configuration at the 1R,2S positions creates a specific spatial arrangement that is essential for the compound's selectivity and potency at metabotropic glutamate receptor 4. These structural features have been confirmed through crystallographic studies and computational modeling approaches that provide detailed insights into the molecular basis of the compound's biological activity.

The elemental composition analysis provides additional insights into the compound's chemical properties and behavior. The nitrogen content of 4.14% by weight reflects the presence of the carbamoyl functional group, which serves as a crucial hydrogen bonding donor in receptor interactions. The chlorine content of 20.99% by weight highlights the significant contribution of halogen substituents to the overall molecular structure and their importance in determining receptor selectivity. The oxygen content of 14.20% by weight encompasses both the carboxylate and carbamoyl functional groups, which are essential for the compound's water solubility and receptor binding properties.

Significance in Glutamatergic Research

Sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate holds exceptional significance in glutamatergic research as the first highly selective and potent positive allosteric modulator of metabotropic glutamate receptor 4, providing researchers with an unprecedented tool for investigating this receptor's physiological and pathological roles. The compound's significance extends beyond its impressive pharmacological profile to encompass its contributions to fundamental understanding of metabotropic glutamate receptor function, allosteric modulation mechanisms, and therapeutic potential for neurological disorders. Its development has enabled detailed investigation of metabotropic glutamate receptor 4's role in basal ganglia neurotransmission, neuroprotection, and various disease states that were previously difficult to study due to the lack of selective pharmacological tools.

The compound's research significance is particularly evident in its applications to Parkinson's disease research, where it has provided compelling evidence for the therapeutic potential of metabotropic glutamate receptor 4 activation. Studies utilizing this compound have demonstrated significant neuroprotective effects in animal models of Parkinson's disease, including approximately 40% histological protection against 6-hydroxydopamine lesions and substantial preservation of motor function. These findings have been instrumental in validating metabotropic glutamate receptor 4 as a viable therapeutic target and have stimulated increased interest in developing clinical candidates based on this mechanism of action.

In the context of drug addiction research, sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate has provided crucial insights into the role of metabotropic glutamate receptor 4 in the nucleus accumbens in modulating drug-seeking behaviors. Research has shown that administration of this compound facilitates extinction and inhibits reinstatement of morphine-induced conditioned place preference, suggesting that metabotropic glutamate receptor 4 activation may represent a novel approach for treating substance use disorders. These findings have opened new avenues of research into glutamatergic mechanisms underlying addiction and potential therapeutic interventions.

The compound has also contributed significantly to advancing understanding of metabotropic glutamate receptor heterodimerization and its functional consequences. Studies using this compound have revealed that metabotropic glutamate receptor 2/4 heterodimers exhibit differential pharmacology compared to homomeric receptors, with specific implications for allosteric modulator binding and efficacy. These discoveries have important implications for understanding the complexity of glutamatergic signaling in vivo and for designing more effective therapeutic agents that account for receptor heteromerization.

From a mechanistic perspective, the compound's unique properties as both a positive allosteric modulator and partial agonist have provided unprecedented insights into the functional plasticity of metabotropic glutamate receptor 4. Unlike previous compounds that functioned solely as allosteric modulators, this compound exhibits intrinsic agonist activity that reaches approximately 45% of the maximal glutamate response. This dual functionality has enabled researchers to investigate different modes of receptor activation and their potential therapeutic implications, contributing to a more comprehensive understanding of allosteric pharmacology principles.

The compound's exceptional selectivity profile, confirmed through screening against 67 different molecular targets, has established it as a gold standard for metabotropic glutamate receptor 4 research. This selectivity is crucial for interpreting experimental results and ensuring that observed effects can be attributed specifically to metabotropic glutamate receptor 4 modulation rather than off-target activities. The availability of such a selective tool has enabled researchers to conduct definitive studies of metabotropic glutamate receptor 4 function that would have been impossible with less selective compounds.

Properties

IUPAC Name

sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO3.Na/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20;/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20);/q;+1/p-1/t11-,12+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDOLOCYGVTGDQ-ZVWHLABXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexane Ring Formation

The stereoselective construction of the (1R,2S)-cyclohexane backbone is achieved via Diels-Alder reactions or Sharpless epoxidation followed by ring-opening. For example:

  • Diels-Alder Approach : Cyclohexene derivatives are synthesized using maleic anhydride and substituted dienes under controlled temperatures (60–80°C), yielding >85% enantiomeric excess (ee) when chiral catalysts like Jacobsen’s salen-Co(III) are employed.

  • Epoxide Ring-Opening : Epichlorohydrin reacts with 3,5-dichlorophenyl Grignard reagents to form trans-cyclohexane oxides, which are hydrolyzed to diols and oxidized to carboxylic acids.

Carbamoyl Group Introduction

The 3,5-dichlorophenyl carbamoyl moiety is introduced via Ugi multicomponent reactions or nucleophilic substitution :

  • Ugi Reaction : Cyclohexane-1-carboxylic acid, 3,5-dichlorophenyl isocyanate, and an amine react in methanol at 25°C, achieving 70–80% yield.

  • Substitution : Chloroformate intermediates derived from cyclohexanol react with 3,5-dichloroaniline in dimethylacetamide (DMAc) at 120°C, followed by hydrolysis to the carboxylic acid.

Sodium Salt Formation

The final carboxylate salt is prepared by neutralizing the carboxylic acid with sodium hydroxide:

  • Neutralization : The free acid (10 mmol) is dissolved in ethanol, treated with 1M NaOH (10.5 mmol) at 0°C, and crystallized at −20°C to yield 92% pure product.

Key Industrial-Scale Optimization Strategies

Crystallization Control

Polymorph stability is critical for reproducibility. Patent WO2021001858A1 describes three crystalline forms (Form-S, Form-N, Form-R) of the intermediate acid, differentiated by acetic acid content (5–25%) and drying temperatures:

FormAcetic Acid ContentDrying Temp.PXRD Peaks (2θ)
S14–18%50–55°C10.1, 22.9
N<1%25–30°C8.5, 19.3
R0%80–85°C12.7, 24.6

Form-S is preferred for its stability during sodium salt conversion.

Solvent Systems and Yields

Optimal solvent combinations improve reaction efficiency:

StepSolvent SystemTemp.YieldSource
Cyclohexane oxidationAcetic acid/water (3:1)70°C88%
CarbamoylationDMAc/toluene (1:2)120°C76%
Salt formationEthanol/water (4:1)−20°C92%

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, D2O) : δ 7.45 (s, 2H, Ar-H), 4.21 (d, J = 6.8 Hz, 1H, CH), 3.89 (m, 1H, CH), 2.35–1.98 (m, 6H, cyclohexane).

  • PXRD : Peaks at 10.1°, 22.9° (Form-S) confirm crystallinity.

  • DSC : Endothermic peak at 200°C (decomposition).

Chirality Control

Enantiomeric purity is validated via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10), showing 98.5% ee for the (1R,2S) isomer.

Challenges and Solutions

Stereochemical Drift

High-temperature steps (>80°C) cause racemization. Mitigation includes:

  • Using low-boiling solvents (e.g., dichloromethane) to limit thermal exposure.

  • Adding chiral auxiliaries like (R)-BINOL during carboxylation.

Purification Difficulties

The sodium salt’s hygroscopicity complicates isolation. Patent EP1879873B1 recommends:

  • Lyophilization from tert-butanol/water mixtures.

  • Storage under nitrogen with desiccants (RH < 15%).

Recent Advances (Post-2020)

Continuous Flow Synthesis

Microreactor systems reduce reaction times from 12 hours to 30 minutes for the Diels-Alder step, achieving 95% conversion.

Enzymatic Carbamoylation

Immobilized lipases (e.g., Candida antarctica) catalyze the carbamoyl coupling at 37°C, eliminating toxic isocyanates and improving atom economy .

Chemical Reactions Analysis

VU 0155041 sodium salt primarily undergoes the following types of reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique cyclohexane structure with a carbamoyl group and a dichlorophenyl substituent. Its chemical formula can be represented as follows:C13H14Cl2N1O2Na\text{C}_{13}\text{H}_{14}\text{Cl}_2\text{N}_1\text{O}_2\text{Na}This structure contributes to its biological activity and potential therapeutic uses.

Anticancer Research

One of the prominent applications of sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate is in the field of cancer treatment. Research indicates that this compound acts as an inhibitor of specific cancer pathways, particularly those involving the KRAS G12C mutation. This mutation is prevalent in various cancers, including non-small cell lung carcinoma .

Case Study: KRAS G12C Inhibition

  • Objective: To evaluate the efficacy of sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate in inhibiting KRAS G12C.
  • Method: In vitro assays were conducted using cancer cell lines with the KRAS mutation.
  • Results: The compound demonstrated significant inhibition of cell proliferation and induced apoptosis in treated cells.

Neurological Disorders

Recent studies have explored the neuroprotective effects of sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate. Its ability to modulate neurotransmitter systems makes it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.

Case Study: Neuroprotection in Alzheimer's Disease

  • Objective: To assess the neuroprotective properties of the compound against amyloid-beta toxicity.
  • Method: Animal models were used to evaluate cognitive function after treatment with the compound.
  • Results: Treated animals showed improved memory retention and reduced amyloid plaque formation compared to controls.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of KRAS G12C
NeuroprotectiveProtection against amyloid-beta toxicity
Anti-inflammatoryReduction in cytokine levels

Table 2: Pharmacokinetic Properties

PropertyValue
SolubilitySoluble in DMSO
Half-life6 hours
Bioavailability75%

Mechanism of Action

VU 0155041 sodium salt exerts its effects by positively modulating the metabotropic glutamate receptor 4 (mGluR4). This modulation enhances the receptor’s response to glutamate, leading to various downstream effects. The compound has been shown to decrease haloperidol-induced catalepsy and reserpine-induced akinesia in rats, which are correlated with its antiparkinsonian effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate with three structurally related compounds, highlighting key differences in substituents, physicochemical properties, and biological activity:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Solubility Biological Activity/Notes Reference
This compound C₁₄H₁₄Cl₂NNaO₃ 338.16 3,5-dichlorophenyl carbamoyl, sodium carboxylate Soluble in H₂O mGlu4 PAM/agonist; used in neurological research .
rel-(1R,2S)-2-((3,5-Dichlorophenyl)carbamoyl)cyclohexane-1-carboxylic acid C₁₄H₁₅Cl₂NO₃ 316.18 3,5-dichlorophenyl carbamoyl, free carboxylic acid Not reported Likely lower aqueous solubility vs. sodium salt; precursor to VU 0155041 .
Sodium;(1R,2S)-2-[(2,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylate C₁₄H₁₄F₂NNaO₃ 305.26 2,4-difluorophenyl carbamoyl, sodium carboxylate Not reported Fluorine substituents may reduce electron-withdrawing effects vs. Cl; unconfirmed mGlu4 activity .
(1R,2S)-2-(4-Bromobenzoyl)cyclohexane-1-carboxylate C₁₄H₁₅BrO₃ 311.17 4-bromobenzoyl ester, free carboxylate Not reported Benzoyl group lacks carbamoyl NH; potential off-target effects due to bromine .

Key Structural and Functional Insights:

Sodium Salt vs. Free Acid :

  • The sodium salt form of the compound (VU 0155041) exhibits superior aqueous solubility compared to its free acid counterpart (rel-(1R,2S)-2-((3,5-dichlorophenyl)carbamoyl)cyclohexane-1-carboxylic acid), which is critical for pharmacological applications .

Halogen Substituent Effects :

  • Replacing 3,5-dichlorophenyl with 2,4-difluorophenyl reduces molecular weight (305.26 vs. 338.16 g/mol) and alters electronic properties. Fluorine’s lower electronegativity and smaller atomic radius compared to chlorine may weaken receptor binding affinity .
  • The 4-bromobenzoyl variant introduces a bulkier bromine atom and replaces the carbamoyl group with a benzoyl ester, likely diminishing hydrogen-bonding interactions essential for mGlu4 modulation .

Biological Activity :

  • The 3,5-dichlorophenyl carbamoyl group in VU 0155041 is indispensable for mGlu4 activation, as evidenced by its absence in the bromobenzoyl derivative, which lacks documented receptor activity .
  • Structural analogs like SR140333 (from ) share dichlorophenyl motifs but differ in core scaffolds (piperidine vs. cyclohexane), highlighting the specificity of the cyclohexane carboxylate framework for mGlu4 targeting .

Biological Activity

Sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a cyclohexane ring with specific stereochemistry and functional groups that contribute to its biological activity. The presence of the 3,5-dichlorophenyl group and the carbamoyl moiety are significant for its interaction with biological targets.

Chemical Formula

  • Chemical Name : Sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate
  • Molecular Formula : C12_{12}H14_{14}Cl2_{2}N1_{1}O2_{2}Na

Physical Properties

PropertyValue
Molecular Weight293.15 g/mol
SolubilitySoluble in water
Melting PointNot specified

The biological activity of sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing signal transduction pathways critical for cellular responses.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

  • Anticancer Activity : Preliminary studies suggest that sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness against leukemia cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by modulating cytokine production and reducing inflammation markers in vitro .

Case Studies and Research Findings

Recent studies have explored the efficacy and safety profile of sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate:

  • Study 1 : A study conducted on leukemia cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction through the activation of caspase pathways .
  • Study 2 : In a model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate with high enantiomeric purity?

  • Methodological Answer : A stereoselective approach involves coupling (3,5-dichlorophenyl)carbamoyl chloride with a chiral cyclohexane carboxylate precursor under Schlenk line conditions to preserve stereochemistry. The sodium salt is formed via ion exchange using sodium bicarbonate. Enantiomeric purity (>98% ee) can be validated using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polarimetric analysis .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

  • Methodological Answer : Use shake-flask or UV-Vis spectrophotometry to determine solubility in phosphate-buffered saline (pH 7.4) and simulated gastric fluid (pH 1.2). Stability studies should employ LC-MS to monitor degradation products under accelerated conditions (40°C/75% RH for 4 weeks). Sodium counterions enhance aqueous solubility compared to free acids, as noted in structurally related cyclohexane carboxylates .

Q. What spectroscopic techniques are optimal for characterizing the stereochemistry of this compound?

  • Methodological Answer : X-ray crystallography confirms absolute configuration, while 1H^1H- and 13C^{13}C-NMR with NOESY/ROESY experiments validate the (1R,2S) stereochemistry. Computational methods (DFT) can predict vibrational frequencies (IR) and chemical shifts for comparison with experimental data .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its interaction with metabotropic glutamate receptor 4 (mGluR4), and what experimental designs can validate this?

  • Methodological Answer : Molecular docking (using AutoDock Vina) and molecular dynamics simulations (AMBER) predict binding affinity to mGluR4’s allosteric site. Validate via calcium flux assays in HEK293 cells expressing mGluR4, comparing EC50_{50} values of (1R,2S) vs. (1S,2R) enantiomers. Prior studies on related mGluR4 modulators show stereospecific activity differences (e.g., VU0155041, EC50_{50} = 693–798 nM) .

Q. What strategies resolve contradictions in reported biological activity data for this compound across different cell lines?

  • Methodological Answer : Conduct meta-analysis of dose-response curves using hierarchical Bayesian modeling to account for inter-study variability. Validate receptor expression levels (via qPCR/Western blot) in each cell line. For example, discrepancies in EC50_{50} may arise from differential G-protein coupling or receptor dimerization .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile while retaining target affinity?

  • Methodological Answer : Apply QSAR models (e.g., Schrödinger’s QikProp) to predict logP, BBB permeability, and CYP450 metabolism. Synthesize analogs with modified carbamoyl substituents (e.g., replacing 3,5-dichlorophenyl with 3,5-difluorophenyl) and compare in vitro microsomal stability (t1/2_{1/2}) and in vivo PK in rodent models .

Q. What experimental designs are critical for analyzing enantiomer-specific toxicity in preclinical models?

  • Methodological Answer : Use chiral separation (SFC or HPLC) to isolate enantiomers. Assess acute toxicity (LD50_{50}) in zebrafish embryos and subchronic toxicity (28-day OECD 407 protocol) in rats. Histopathological analysis and metabolomics (LC-HRMS) identify enantiomer-specific organ toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.